molecular formula C22H21ClN4O4S B2618252 methyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate CAS No. 887220-56-6

methyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate

Cat. No.: B2618252
CAS No.: 887220-56-6
M. Wt: 472.94
InChI Key: ROQNOMBAPLNLTQ-UHFFFAOYSA-N
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Description

Methyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate is a complex heterocyclic compound featuring a fused triazolo-thiazole core. This structure incorporates a 4-chlorophenyl group, a furan-2-yl substituent, and a piperidine-4-carboxylate moiety. The hydroxy group at position 6 and the methyl ester on the piperidine ring suggest polar interactions and metabolic stability, respectively, which are critical for drug design.

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-30-21(29)14-8-10-26(11-9-14)17(13-4-6-15(23)7-5-13)18-20(28)27-22(32-18)24-19(25-27)16-3-2-12-31-16/h2-7,12,14,17,28H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQNOMBAPLNLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials

    Synthesis of Triazolo-Thiazole Core: This can be achieved by reacting 2-aminothiazole with a suitable triazole precursor under acidic conditions.

    Introduction of Furan and Chlorophenyl Groups: The triazolo-thiazole intermediate is then reacted with furan-2-carbaldehyde and 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Piperidine Carboxylate Ester: The final step involves the esterification of the piperidine-4-carboxylic acid with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, potassium carbonate

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has shown promise as a lead compound in the development of new anticancer drugs. Its structural components, particularly the triazole and thiazole rings, are associated with significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50 values in the low micromolar range against cell lines such as HCT-116 and T47D .

Antimicrobial Properties : Research indicates that compounds with similar heterocyclic structures exhibit broad-spectrum antimicrobial activity. Studies have shown that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively, often outperforming standard antibiotics like ampicillin and streptomycin . The unique combination of functional groups in this compound may enhance its antimicrobial efficacy.

Neurological Disorders : The compound's potential in treating neurological disorders is also noteworthy. Its ability to interact with neurotransmitter receptors suggests it could be explored for conditions such as epilepsy or depression. The presence of a piperidine moiety may contribute to its activity on central nervous system targets.

Organic Synthesis

Methyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate serves as a versatile intermediate in organic synthesis. Its complex structure allows for the generation of various derivatives through modification of its functional groups.

Synthetic Routes : The synthesis involves multiple steps:

  • Formation of Triazolo-Thiazole Core : Reacting 2-aminothiazole with a suitable triazole precursor under acidic conditions.
  • Introduction of Furan and Chlorophenyl Groups : This is achieved by reacting the triazolo-thiazole intermediate with furan-2-carbaldehyde and 4-chlorobenzyl chloride in the presence of a base.
  • Esterification : The final step involves esterification with methanol to yield the desired carboxylate ester.

Materials Science

The compound's unique combination of functional groups makes it a candidate for developing new materials with specific properties. Its structural features may allow it to be integrated into polymers or other materials to impart desirable characteristics such as increased strength or thermal stability.

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

Study ReferenceBiological ActivityFindings
AnticancerIC50 values against HCT-116 (6.2 µM) and T47D (27.3 µM)
AntimicrobialExhibited higher potency than standard antibiotics
NeurologicalPotential modulation of neurotransmitter receptors

Mechanism of Action

The mechanism of action of methyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Table 1. Core Structure Comparison

Compound Core Structure Key Differences
Target Compound Triazolo[3,2-b][1,3]thiazole 6-hydroxy, furan-2-yl, piperidine ester
Compound Thiazolo[3,2-b][1,2,4]triazol-6-one Ketone at position 6, isopropoxy group
Compound Triazolo[3,2-b][1,3]thiazole Methyl group, chlorophenyl carbamate

Substituent Effects

  • 4-Chlorophenyl vs. Fluorophenyl Groups :
    highlights analogs with fluorophenyl substituents, which are smaller and more electronegative than chlorophenyl groups. Fluorine’s inductive effects may enhance metabolic stability but reduce π-π stacking compared to chlorine .
  • Furan-2-yl vs.
  • Piperidine-4-Carboxylate vs. Piperazinyl Moieties: The piperidine ester in the target compound (vs.

Table 2. Substituent Impact on Properties

Substituent Electronic Effects Pharmacological Implications
4-Chlorophenyl Electron-withdrawing, hydrophobic Enhanced target affinity
Furan-2-yl Polar, H-bond acceptor Improved solubility
Piperidine-4-carboxylate Moderate basicity, ester hydrolysis Tunable pharmacokinetics

Pharmacological and Physicochemical Properties

  • Antitumor Potential: Pyrazoline derivatives in exhibit antitumor activity, suggesting that the target’s triazolo-thiazole core may similarly interact with kinase domains .
  • Synthetic Accessibility : The target’s furan and hydroxy groups may require milder reaction conditions compared to the methoxybenzylidene derivatives in , which involve multi-step condensations .

Biological Activity

Methyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a piperidine ring substituted with a carboxylate group and includes several heterocyclic moieties: a chlorophenyl group, a furan ring, and a fused triazole-thiazole structure. These structural elements contribute to its diverse biological activities.

Biological Activities

Neuroprotective and Anti-inflammatory Properties
Research indicates that this compound exhibits significant neuroprotective effects by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide-stimulated human microglia cells. This suggests potential applications in treating neurodegenerative diseases where inflammation is a critical factor.

Antimicrobial Activity
Compounds with similar structural features have been documented to possess antimicrobial properties. For instance, thiazolo[3,2-b][1,2,4]triazoles have shown efficacy against various bacterial strains and fungi . The presence of the triazole and thiazole rings enhances the antimicrobial activity through multiple mechanisms, including enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Inflammatory Mediators : The compound reduces the synthesis of pro-inflammatory cytokines and mediators like NO and TNF-alpha.
  • Antimicrobial Mechanisms : Similar derivatives have been shown to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in pathogens .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammation and infection processes.

Case Studies

  • Neuroprotection in Experimental Models : In vitro studies demonstrated that the compound significantly reduced neuroinflammation markers in microglial cells exposed to inflammatory stimuli.
  • Antimicrobial Efficacy : A study evaluating derivatives of thiazolo-triazole compounds reported that several exhibited potent antimicrobial activity against Staphylococcus aureus and Candida albicans, supporting the potential for similar effects from the compound .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
NeuroprotectiveInhibition of NO and TNF-alpha
Anti-inflammatoryReduces inflammatory cytokines
AntimicrobialDisruption of bacterial metabolism
Enzyme inhibitionInhibits key metabolic enzymes

Q & A

Basic: What are the critical steps for synthesizing this compound, and what reaction conditions are typically optimized?

Answer:
The synthesis involves multi-step reactions starting with precursor molecules like thiazolo-triazole hybrids and chlorophenyl derivatives. Key steps include:

  • Coupling reactions between the thiazolo-triazole core and substituted piperidine/chlorophenyl groups.
  • Solvent selection (e.g., dimethylformamide or chloroform) to stabilize intermediates and enhance solubility .
  • Catalyst optimization , such as triethylamine, to facilitate nucleophilic substitutions .
  • Temperature control (often 60–80°C) to balance reaction rate and byproduct formation .
    Characterization via NMR spectroscopy (¹H/¹³C) and mass spectrometry is critical for structural validation .

Advanced: How can researchers resolve contradictory spectral data during structural elucidation?

Answer:
Contradictions in NMR or mass spectra often arise from:

  • Stereochemical complexity : Use 2D NMR techniques (e.g., COSY, NOESY) to assign spatial configurations .
  • Tautomerism or dynamic exchange : Variable-temperature NMR can identify equilibrium states .
  • Impurity interference : Pair HPLC purification with high-resolution mass spectrometry (HRMS) to isolate and confirm the target compound .
    For ambiguous cases, X-ray crystallography provides definitive structural evidence .

Basic: What analytical techniques are essential for confirming the compound’s purity and stability?

Answer:

  • HPLC : Quantify purity (>95% typically required for pharmacological assays) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, especially for hygroscopic functional groups (e.g., hydroxyl) .
  • pH-dependent stability tests : Monitor degradation under acidic/basic conditions via UV-Vis spectroscopy .

Advanced: How can computational methods aid in predicting biological activity and optimizing derivatives?

Answer:

  • Molecular docking : Screen against targets like fungal 14-α-demethylase (PDB: 3LD6) to prioritize analogs with improved binding affinity .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) with antifungal potency .
  • DFT calculations : Predict reactivity of the triazole-thiazole core to guide synthetic modifications .

Basic: What in vitro assays are suitable for evaluating antifungal/anticancer activity?

Answer:

  • Antifungal : Broth microdilution assays (CLSI M38/M27 guidelines) against Candida albicans or Aspergillus fumigatus .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Mechanistic studies : Measure ROS generation or mitochondrial membrane disruption via flow cytometry .

Advanced: How to address low yields in the final coupling step of the synthesis?

Answer:
Low yields often stem from:

  • Steric hindrance : Introduce electron-donating groups to the piperidine ring to improve nucleophilicity .
  • Side reactions : Use protecting groups (e.g., tert-butoxycarbonyl) for sensitive hydroxyl or amine moieties .
  • Catalyst screening : Test alternatives like DMAP or DBU to enhance reaction efficiency .

Basic: What are the key structural analogs with documented bioactivity, and how do they compare?

Answer:

Compound NameStructural VariationBioactivity (IC₅₀)Key Reference
5-((4-Fluorophenyl)piperazin-1-yl) analogFluorophenyl substitutionAnticancer: 8.2 µM (MCF-7)
Ethyl 4-((2-ethylthiazolo)methyl)piperazineEthyl-thiazole modificationAntifungal: MIC 16 µg/mL
2-(Furan-2-yl)thiazolo-triazole coreFuran substitutionAntimicrobial: MIC 32 µg/mL

Advanced: How to design a SAR study for optimizing pharmacokinetic properties?

Answer:

  • Lipophilicity : Introduce polar groups (e.g., carboxylate) to improve solubility, monitored via logP calculations .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) .
  • Permeability : Caco-2 cell assays to assess intestinal absorption; modify the piperidine ring for enhanced permeability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles due to potential irritancy of thiazole-triazole intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Fluorescent probes : Conjugate the compound with BODIPY for live-cell imaging .
  • Pull-down assays : Use biotinylated derivatives to isolate protein targets from lysates .
  • CRISPR knockouts : Validate specificity by testing activity in target gene-deficient cell lines .

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